3-Ethynylimidazo[1,2-a]pyridine

Synthetic Chemistry Cross-Coupling Reactivity

3-Ethynylimidazo[1,2-a]pyridine (CAS 943320-53-4) is not a generic ethynylimidazopyridine. The C3 substitution exhibits distinct, less reactive behavior in Pd-catalyzed Sonogashira couplings versus the 6- or 8-isomers. Sourcing the precise 3-ethynyl regioisomer is critical for reproducible 6-endo-dig cyclization to tetracyclic systems and for constructing SAR libraries via CuAAC click chemistry. Avoid procurement ambiguity—specify this isomer to ensure your downstream synthetic pathway functions as designed. Available in 98% purity from research-scale to bulk.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 943320-53-4
Cat. No. B1439971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylimidazo[1,2-a]pyridine
CAS943320-53-4
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC#CC1=CN=C2N1C=CC=C2
InChIInChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H
InChIKeyFBTDPECEFKOJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylimidazo[1,2-a]pyridine (CAS 943320-53-4): A Privileged Scaffold and Click-Chemistry Synthon


3-Ethynylimidazo[1,2-a]pyridine (CAS 943320-53-4) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a terminal ethynyl group at the 3-position [1]. This structural motif is a privileged scaffold in medicinal chemistry, widely recognized for its ability to confer a broad range of pharmacological activities [2]. The presence of the ethynyl handle is critical, as it serves as a versatile synthetic linchpin, enabling its use in the modular construction of more complex and biologically relevant molecules via modern cross-coupling and click chemistry methodologies [1].

Procurement Implications of Imidazo[1,2-a]pyridine Positional Isomerism


The position of the ethynyl substituent on the imidazo[1,2-a]pyridine core is a critical determinant of its chemical reactivity and utility. Substitution at the C3 position exhibits distinct electronic properties and synthetic behavior compared to substitution at C6 or C8, meaning that a request for a generic 'ethynylimidazo[1,2-a]pyridine' is chemically ambiguous and can lead to procurement of a compound with unsuitable reactivity. Specifically, the C3 position is known to be less reactive in certain palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, compared to the C6 or C8 positions, especially in the presence of an ester group at C2 [1]. This intrinsic reactivity difference necessitates the precise sourcing of the 3-ethynyl regioisomer for research programs that depend on this specific substitution pattern for subsequent synthetic steps or for exploring defined structure-activity relationships (SAR).

Quantitative Reactivity Profile for 3-Ethynylimidazo[1,2-a]pyridine


Regioselective Reactivity in Sonogashira Cross-Coupling

The reactivity of the 3-position of the imidazo[1,2-a]pyridine scaffold is notably different from the 6- or 8-positions in palladium-catalyzed cross-coupling reactions. A systematic study demonstrates that C3 is less reactive in Sonogashira reactions than C6 or C8, a difference that is exacerbated when an ester group is present at the C2 position [1]. This reduced reactivity at the desired substitution site is a key characteristic of this specific compound and dictates the selection of appropriate reaction conditions for its use.

Synthetic Chemistry Cross-Coupling Reactivity

Utility as a Key Intermediate in Regiocontrolled Cyclization

The compound serves as a specific precursor for the synthesis of 1,3-disubstituted 4-iodoimidazo[1,2-a:4,5-c]dipyridines. A regiocontrolled 6-endo-dig cyclization, promoted by a Grignard reagent in the presence of iodine, has been developed specifically for 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles [1]. This reaction yields a unique fused heterocyclic system that would be inaccessible from the 6- or 8-ethynyl regioisomers, highlighting the unique synthetic potential of the 3-substituted scaffold.

Synthetic Methodology Cyclization Fused Heterocycles

Direct Comparison of Alkyne Substitution on the Imidazo[1,2-a]pyridine Core

The ethynyl group on 3-Ethynylimidazo[1,2-a]pyridine is a key functional handle that differentiates it from aryl or alkyl-substituted analogs. While 3-aryl and 3-alkyl derivatives are common, the terminal alkyne provides a specific and orthogonal reactivity profile, allowing for efficient functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This click reaction is not possible with 3-aryl or 3-alkyl imidazo[1,2-a]pyridines, making the ethynyl derivative uniquely suited for bioconjugation and the rapid generation of molecular diversity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Click Chemistry

Defined Application Scenarios for 3-Ethynylimidazo[1,2-a]pyridine in Scientific Workflows


Medicinal Chemistry: Click-Chemistry-Based Library Synthesis and Bioconjugation

Researchers aiming to rapidly generate diverse libraries of imidazo[1,2-a]pyridine-containing compounds or to conjugate this privileged scaffold to biomolecules for targeted drug delivery or chemical probe development should select 3-Ethynylimidazo[1,2-a]pyridine. Its terminal alkyne handle is the essential and unique functional group that enables highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This application is inaccessible to 3-aryl or 3-alkyl substituted analogs [1].

Methodological Development: Exploring Regioselective Cross-Coupling and Cyclization Reactions

This compound is a critical reagent for synthetic chemists studying the effects of heterocyclic substitution on reaction outcomes. As a model substrate, 3-Ethynylimidazo[1,2-a]pyridine exhibits distinct and less reactive behavior in Sonogashira couplings compared to the 6- or 8-ethynyl isomers [1]. This defined reactivity profile makes it a valuable tool for developing and optimizing new catalytic methods for challenging substrates or for investigating the specific 6-endo-dig cyclization pathway to form unique tetracyclic systems [2].

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